(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

The target compound, (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid (CAS 2094020-18-3, molecular formula C₈H₁₅NO₂, MW 157.21), is a chiral, non‑racemic piperidine building block bearing a free carboxylic acid at the 4‑position and two methyl substituents in a defined cis‑orientation at the 2‑ and 6‑positions. It belongs to the class of substituted piperidine‑4‑carboxylic acids, which are among the most prevalent heterocyclic scaffolds in FDA‑approved pharmaceuticals.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 2094020-18-3
Cat. No. B6601001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid
CAS2094020-18-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1)C)C(=O)O
InChIInChI=1S/C8H15NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7?
InChIKeyZFUAHVNAKAJLAL-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid (CAS 2094020-18-3) – Stereochemically Defined Piperidine Scaffold


The target compound, (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid (CAS 2094020-18-3, molecular formula C₈H₁₅NO₂, MW 157.21), is a chiral, non‑racemic piperidine building block bearing a free carboxylic acid at the 4‑position and two methyl substituents in a defined cis‑orientation at the 2‑ and 6‑positions. It belongs to the class of substituted piperidine‑4‑carboxylic acids, which are among the most prevalent heterocyclic scaffolds in FDA‑approved pharmaceuticals. Unlike the corresponding non‑stereospecific mixture (CAS 1330752-22-1) or the racemic hydrochloride salt (CAS 2094020-19-4), this compound provides a single, knonwn stereoisomer that eliminates the uncertainty inherent in using undefined stereochemical mixtures for asymmetric synthesis or structure‑activity‑relationship (SAR) campaigns.

Why Generic (Non‑Stereospecific) 2,6‑Dimethylpiperidine‑4‑Carboxylic Acid Cannot Replace (2R,4r,6S)-Configured Isomer


In medicinal‑chemistry and asymmetric‑synthesis workflows, the biological or catalytic outcome is frequently stereoisomer‑dependent. [1] The non‑stereospecific comparator 2,6‑dimethylpiperidine‑4‑carboxylic acid (CAS 1330752-22-1) is supplied as an unspecified mixture of diastereomers and/or enantiomers, meaning every batch may contain a different ratio of active and inactive (or even antagonistic) isomers. In contrast, (2R,4r,6S)-2,6‑dimethylpiperidine‑4‑carboxylic acid is a single, defined entity, allowing direct correlation between absolute configuration and measured activity. Use of a stereochemically undefined analog introduces batch‑to‑batch variability that can confound SAR interpretation, compromise patent protection of lead series, and ultimately require costly re‑synthesis or chiral resolution steps downstream.

Quantitative Comparator Evidence: (2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid versus Its Closest Analogs


Stereochemical Definition: Single Isomer vs. Unspecified Stereoisomer Mixture

The target compound is supplied as a single, configurational isomer with defined (2R,4r,6S) stereochemistry . The closest non‑stereospecific comparator, 2,6‑dimethylpiperidine‑4‑carboxylic acid (CAS 1330752‑22‑1), is marketed without any stereochemical descriptor and therefore represents a mixture of up to four possible diastereomers/enantiomers . In chiral drug synthesis, the use of a single isomer eliminates the 50–75% ‘isomeric ballast’ present in the undefined mixture, directly reducing molar quantities of waste and purification effort.

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Functional‑Group Versatility: Free Carboxylic Acid vs. Ester‑Protected Analog

The target compound bears a free carboxylic acid (C(=O)OH) that can be directly activated for amide bond formation without the additional deprotection step required for the methyl ester analog . The closest ester comparator, methyl (2R,4r,6S)-2,6‑dimethylpiperidine‑4‑carboxylate (CAS 179462‑19‑2), requires saponification (LiOH, NaOH) before the acid can be coupled, adding at least one synthetic step and potentially lowering overall yield . The free acid also offers greater hydrogen‑bond donor capacity (HBD = 2) compared with the ester (HBD = 1), which can influence receptor binding when the scaffold is used in fragment‑based screening.

Amide Coupling Peptide Mimetics Parallel Synthesis

Molecular Recognition Potential: Fsp³ and LogP Comparison with Non‑Stereospecific Analog

Although the non‑stereospecific analog (CAS 1330752‑22‑1) shares the same molecular formula, its high fraction of sp³‑hybridized carbons (Fsp³ = 0.875) and low calculated LogP (−1.759) are critical parameters for fragment‑ and lead‑optimization programs seeking to explore three‑dimensional chemical space . Procurement of the stereodefined target compound allows medicinal chemists to attribute a measured biological response to a single, knawn topology, rather than to an average over the mixture. The hydrogen‑bond donor count (HBD = 2) and acceptor count (HBA = 3) of the target compound are identical to the non‑stereospecific comparator, but the spatial presentation of these vectors is conformationally locked by the (2R,4r,6S) configuration.

Fragment-Based Drug Design Lead Optimization Physicochemical Property Tuning

Supply‑Chain Transparency: Guaranteed Purity and Batch‑Level Documentation vs. Racemic Mixture

The racemic hydrochloride salt (CAS 2094020‑19‑4) is commercially available at a minimum purity of 95% (1.45 €/mg at 500 mg scale) and is explicitly labeled as a racemate (‘rac‑’) . The non‑stereospecific free acid comparator (CAS 1330752‑22‑1) is offered at 98% purity by Fluorochem (pricing on request) . In contrast, suppliers of the single‑isomer target compound must provide chiral HPLC or equivalent certification to verify enantiomeric purity; this analytical burden translates into a higher unit price but guarantees isomeric integrity that is indispensable for IND‑enabling studies or patent filing, where regulatory agencies require stereochemical proof of the active pharmaceutical ingredient.

Quality Control Regulatory CMC Reproducible Research

Optimal Use Cases for (2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Based on Comparator Evidence


Asymmetric Synthesis of Drug‑Candidate Libraries Requiring Defined Chiral Piperidine Cores

Medicinal chemistry teams synthesizing series of lead compounds can use the (2R,4r,6S)‑configured acid as a direct input for amide couplings, avoiding the 2–3 undefined stereoisomers present in the non‑stereospecific mixture CAS 1330752‑22‑1. This ensures that every molecule screened possesses the intended chirality, preventing the confounding SAR artifacts that arise when a racemic scaffold is used without subsequent chiral separation.

Fragment‑Based Lead Generation Prioritizing Three‑Dimensional Molecular Topology

With a high Fsp³ value (0.875) and two hydrogen‑bond donors presented in a geometrically defined arrangement, the compound is suited for fragment libraries that aim to maximize shape diversity and target complementarity. Computational docking with the single isomer provides physically meaningful poses, in contrast to an undefined mixture that can produce false‑positive or false‑negative virtual screening results.

Patent‑Protected Process Chemistry Demanding Stereochemical Fidelity

Process R&D groups pursuing composition‑of‑matter or method‑of‑use patents require a single, well‑characterized stereoisomer as the active pharmaceutical ingredient or key intermediate. The (2R,4r,6S) isomer provides a defined stereochemical reference standard, whereas the racemate or undefined mixture introduces legal ambiguity and risks non‑infringement or invalidity challenges during prosecution or litigation.

Structure‑Activity‑Relationship Studies on Nicotinic Acetylcholine Receptor or CNS Targets

Literature precedent demonstrates that the 2,6‑dimethyl substitution pattern on piperidine can significantly enhance binding affinity at certain neuroreceptors (e.g., Kᵢ = 8.8 µM for 2,6‑dimethylpiperidine vs. 600 µM for 2‑methylpiperidine). [1] The carboxylic acid handle of the target compound enables further elaboration into candidate molecules while retaining the favorable 2,6‑dimethyl geometry, a strategy not directly accessible from the simple parent amine (CAS 766‑17‑6).

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